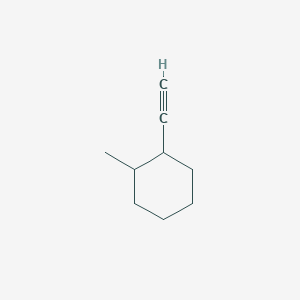

1-Ethynyl-2-methylcyclohexane

Vue d'ensemble

Description

1-Ethynyl-2-methylcyclohexane is a chemical compound with the molecular formula C9H14 . Its average mass is 122.207 Da and its monoisotopic mass is 122.109550 Da .

Molecular Structure Analysis

The molecular structure of 1-Ethynyl-2-methylcyclohexane consists of a cyclohexane ring with an ethynyl (C≡CH) group attached to one carbon and a methyl (CH3) group attached to an adjacent carbon .

Applications De Recherche Scientifique

Dehydration and Reaction Mechanisms

- Undergraduate Laboratory Experiments: The dehydration of 2-methyl-1-cyclohexanol, a related compound, has been a popular laboratory exercise to illustrate Zaitsev’s rule. Advanced analytical techniques like GC-MS and qNMR have revealed discrepancies with Zaitsev’s rule, suggesting complex reaction pathways and minor product formation, enriching the understanding of dehydration reactions in organic chemistry (Friesen & Schretzman, 2011).

Catalysis and Hydrogen Storage

- Catalysis for Hydrogen Energy: Methylcyclohexane (MCH) has been recognized for its potential in hydrogen storage, leveraging its dehydrogenation to toluene in the MCH-toluene-hydrogen cycle. Research on catalysts for this process is crucial for advancing hydrogen energy applications. The development of catalysts with high stability, activity, and selectivity under specific conditions is central to the industrial application of the MCH system (Meng et al., 2021).

Combustion and Pyrolysis

- Combustion Chemistry: Studies on the combustion and pyrolysis of methylcyclohexane offer insights into the formation of intermediates and the kinetics of combustion reactions. Such research is foundational for developing kinetic models of larger cycloalkanes and practical fuels, enhancing the understanding of fuel combustion processes (Wang et al., 2014).

Chemical Synthesis and Material Science

- Chemical Synthesis: Research on the synthesis of specific compounds, like the enantioselective synthesis of attractants for fruit flies from methylcyclohexane derivatives, demonstrates the application of cyclohexane chemistry in synthesizing biologically active compounds. These synthetic routes contribute to the fields of organic synthesis and material science, potentially impacting agricultural practices (Raw & Jang, 2000).

Theoretical Studies

- Theoretical Investigations: Computational studies, such as those on the thermal rearrangements of ethynyl-substituted cyclopropanes, provide a deeper understanding of reaction mechanisms at the molecular level. Such investigations are pivotal in predicting reaction outcomes and designing new compounds with desired properties (Bozkaya & Özkan, 2012).

Safety And Hazards

1-Ethynyl-2-methylcyclohexane is classified as a flammable liquid and vapor, and it is harmful if swallowed . Safety precautions include avoiding heat, sparks, open flames, and hot surfaces; keeping the container tightly closed; using explosion-proof electrical, ventilating, and lighting equipment; and using only non-sparking tools .

Propriétés

IUPAC Name |

1-ethynyl-2-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-3-9-7-5-4-6-8(9)2/h1,8-9H,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWHWCJIZORFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-2-methylcyclohexane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B1525924.png)

![2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol](/img/structure/B1525931.png)

![8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1525933.png)

![3-Aminoimidazo[1,5-a]pyridine](/img/structure/B1525934.png)

![1-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1525944.png)